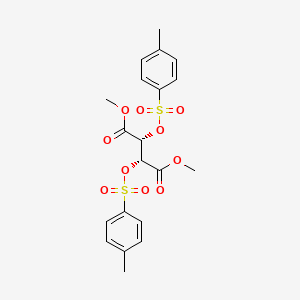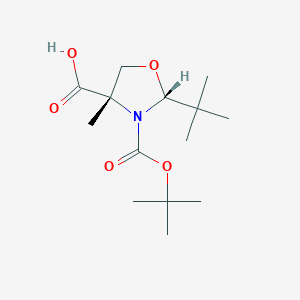
(S)-4-((S)-sec-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-((S)-sec-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structural features, including a sec-butyl group and a dicyclohexylmethyl-substituted pyridine ring
Méthodes De Préparation
The synthesis of (S)-4-((S)-sec-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Dicyclohexylmethyl Group: The dicyclohexylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexylmethyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst.
Formation of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving an α-haloketone and an amide.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced through a Grignard reaction, where sec-butyl magnesium bromide reacts with the appropriate intermediate.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Analyse Des Réactions Chimiques
(S)-4-((S)-sec-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Addition: Addition reactions can occur at the double bonds within the molecule, leading to the formation of new compounds with added functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
(S)-4-((S)-sec-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: It may serve as a probe or tool in biological studies to investigate the interactions between small molecules and biological targets.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-4-((S)-sec-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(S)-4-((S)-sec-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole can be compared with other similar compounds, such as:
Oxazole Derivatives: These compounds share the oxazole ring structure but differ in their substituents, leading to variations in their chemical properties and applications.
Pyridine Derivatives: Compounds with a pyridine ring and various substituents can have similar chemical properties but may differ in their biological activities and applications.
Heterocyclic Compounds: Other heterocyclic compounds, such as imidazoles and thiazoles, can be compared based on their ring structures and substituents.
Propriétés
IUPAC Name |
(4S)-4-[(2S)-butan-2-yl]-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O/c1-3-18(2)23-17-28-25(27-23)22-16-10-15-21(26-22)24(19-11-6-4-7-12-19)20-13-8-5-9-14-20/h10,15-16,18-20,23-24H,3-9,11-14,17H2,1-2H3/t18-,23+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWLMQLKFSDEQR-FDDCHVKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(Bromomethyl)cyclopropyl]methyl acetate](/img/structure/B8242942.png)
![(1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B8242947.png)











![(3aR,8aS)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8243037.png)
